1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
Description
Properties
IUPAC Name |
dichloro-[dichloro(methyl)silyl]oxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl4OSi2/c1-8(3,4)7-9(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFEDNTDWQARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl4OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196749 | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4617-27-0 | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane can be synthesized through several methods. One common method involves the reaction of dimethyldichlorosilane with silicon tetrachloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in an inert atmosphere at room temperature .
Another method involves the hydrolytic condensation of diorganyldichlorosilanes or organyltrichlorosilanes in the vapor state. This process uses a mixture of superheated water vapor and nitrogen at temperatures around 200-203°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions typically produce siloxane derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C2H6Cl4OSi2
- Molecular Weight : 244.05 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : Approximately 220 °C
These properties contribute to its utility in various chemical processes, particularly in the synthesis of silicone polymers and silsesquioxanes.
Crosslinking Agent in Silicone Polymers
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane is primarily utilized as a crosslinking agent in the production of silicone polymers. This application enhances the mechanical properties and thermal stability of silicone elastomers. In laboratory settings, it has been shown to improve the elasticity and durability of silicone formulations.
Precursor for Silsesquioxanes
The compound serves as a precursor for silsesquioxane derivatives, which are used in various applications including coatings and adhesives. Silsesquioxanes exhibit unique properties such as thermal stability and low dielectric constants, making them suitable for electronic applications .
Atomic Layer Deposition (ALD)
In semiconductor manufacturing, this compound is employed in atomic layer deposition processes to create thin films of silicon oxide. This method allows for precise control over film thickness and composition, which is crucial for modern electronic devices .
Coatings and Sealants
The compound is used in formulating high-performance coatings that require enhanced chemical resistance and durability. Its incorporation into sealants improves adhesion properties and longevity under harsh environmental conditions .
Advanced Functional Materials
In advanced materials science, this compound acts as an additive that enhances the performance characteristics of functional materials used in electronics and automotive industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. Its molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in hydrosilylation reactions, it acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates .
Comparison with Similar Compounds
Structural and Functional Group Variations
The disiloxane family includes derivatives with varying substituents (chloro, methyl, vinyl, methoxy, isopropyl) that influence reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Properties of 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane and Analogues
Reactivity and Stability
- Chlorinated Derivatives: The tetrachloro compound exhibits high reactivity due to the electronegative chlorine atoms, which facilitate nucleophilic substitution. For example, it reacts with water to form silanols, enabling polymerization . In contrast, tetramethoxy derivatives (e.g., 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane) are more hydrolytically stable due to the electron-donating methoxy groups, making them suitable for controlled-release applications .
- Vinyl-Substituted Derivatives : Compounds like 1,3-divinyltetramethyldisiloxane are highly reactive in hydrosilylation reactions, serving as crosslinkers in silicone elastomers .
- Methyl-Substituted Derivatives: Hexamethyldisiloxane is chemically inert and functions as a non-polar solvent or lubricant .
Biological Activity
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane (TCDMS) is an organosilicon compound with the molecular formula C2H6Cl4OSi2. It is characterized by its high reactivity and versatility in chemical reactions, particularly in substitution and hydrosilylation processes. This article explores the biological activity of TCDMS, including its mechanisms of action, potential applications in biology and medicine, and relevant research findings.
- Molecular Weight : 244.0 g/mol
- CAS Number : 4617-27-0
- Structure : TCDMS consists of two silicon atoms connected by an oxygen atom and is substituted with four chlorine atoms and two methyl groups.
TCDMS exhibits biological activity primarily through its ability to undergo various chemical reactions that lead to the formation of new compounds. Its mechanisms include:
- Substitution Reactions : TCDMS can react with nucleophiles such as alcohols and amines, substituting chlorine atoms with other functional groups. This property is significant for synthesizing organosilicon compounds with potential biological applications .
- Hydrosilylation Reactions : In the presence of catalysts (e.g., platinum or palladium), TCDMS can add across unsaturated bonds, forming siloxane derivatives that may exhibit unique biological properties.
Biological Applications
TCDMS has been investigated for various biological applications:
- Silicon-Based Biochemistry : Research suggests that silicon compounds can play crucial roles in biological systems. TCDMS serves as a precursor for developing silicon-containing biomolecules that may have therapeutic potential.
- Drug Delivery Systems : Studies are ongoing to explore the use of TCDMS in drug delivery systems due to its ability to form stable siloxane structures that can encapsulate therapeutic agents.
- Medical Devices : The compound's chemical properties make it a candidate for use in medical devices, particularly those requiring biocompatibility and stability under physiological conditions.
Case Study 1: Toxicological Assessment
A study evaluated the toxicological profile of TCDMS using various biological assays. The findings indicated moderate toxicity levels when tested on mammalian cell lines, suggesting a need for careful handling and further investigation into its safety profile in biomedical applications.
Case Study 2: Synthesis of Organosilicon Compounds
Research demonstrated that TCDMS could be utilized as a precursor for synthesizing novel organosilicon compounds with enhanced biological activity. These derivatives exhibited improved solubility and bioavailability compared to traditional silicon compounds .
Research Findings Summary
Q & A
Basic: What are the key physicochemical properties of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane, and how are they experimentally determined?
Answer:
The compound’s critical properties include:
Methodological Guidance:
- IR Analysis: Prepare solutions at specific concentrations (e.g., 6% in CCl₄ for 3800–1320 cm⁻¹) to avoid signal saturation. Cross-validate with computational models (DFT) for vibrational mode assignments.
- Thermodynamic Data: Use NIST Standard Reference Database 69 for enthalpy of vaporization (ΔvapH), ensuring calibration against certified reference materials .
Basic: What synthetic routes are available for preparing 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane, and how can purity be optimized?
Answer:
A high-yield method involves:
- Step 1: React dimethylchlorosilane with water under controlled hydrolysis, using a stoichiometric ratio of 2:1 to favor disiloxane formation .
- Step 2: Purify via fractional distillation under reduced pressure (boiling point: 303–403 K) to isolate the symmetric isomer .
Purity Optimization:
- Byproducts: Monitor for asymmetric isomers using GC-MS.
- Catalyst: Employ NaOH to selectively form trisiloxane intermediates, reducing side reactions .
Advanced: How can contradictions in spectral or thermodynamic data for disiloxanes be resolved?
Answer:
Common contradictions arise from:
- Isomerism: Symmetric vs. asymmetric isomers (e.g., 1,3-dichloro vs. 1,1-dichloro) exhibit distinct IR and NMR profiles. Use computational chemistry (e.g., Gaussian 16) to simulate spectra and assign peaks .
- Solvent Effects: Density variations in solvent matrices (e.g., CCl₄ vs. CS₂) alter IR band intensities. Standardize solvent systems across experiments .
Case Study:
NIST data for ΔvapH may conflict with in-lab measurements due to impurities. Validate via headspace gas chromatography coupled with mass spectrometry (HS-GC/MS) .
Advanced: What role does 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane play in organosilicon chemistry, and how can its reactivity be leveraged for novel materials?
Answer:
- Reactivity: The Si–Cl bonds undergo nucleophilic substitution, enabling synthesis of:
Experimental Design:
- Kinetic Studies: Monitor substitution rates using in-situ Raman spectroscopy.
- Thermal Analysis: Apply TGA-DSC to assess decomposition thresholds (e.g., stability up to 573 K) .
Advanced: How can computational methods predict the thermodynamic behavior of disiloxanes, and what are their limitations?
Answer:
- Methods:
Limitations:
- Solvent Effects: Continuum solvation models (e.g., PCM) fail to capture specific solvent-siloxane hydrogen bonding.
- Isomer Dynamics: Symmetry constraints in simulations may ignore asymmetric isomer reactivity .
Basic: What safety protocols are critical when handling chlorinated disiloxanes?
Answer:
- Ventilation: Use fume hoods due to volatile Cl emissions (TLV: 1 ppm).
- First Aid: For skin contact, rinse with 1% sodium bicarbonate; for inhalation, administer oxygen therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
